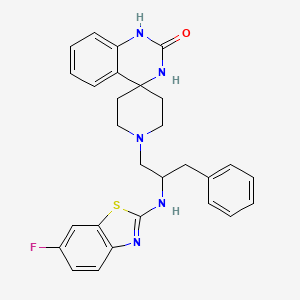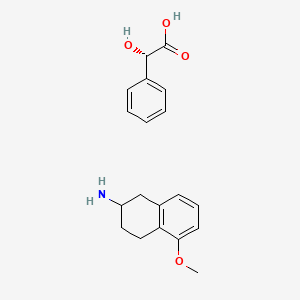
5'-Tosylthymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Tosylthymidine is a modified nucleoside derived from thymidine, where the hydroxyl group at the 5’ position is replaced by a tosyl group (p-toluenesulfonyl). This modification enhances the compound’s reactivity, making it a valuable intermediate in various chemical and biochemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Tosylthymidine typically involves the tosylation of thymidine. The process begins with the dissolution of thymidine in a suitable solvent, such as pyridine. p-Toluenesulfonyl chloride is then added dropwise to the solution at a low temperature (0°C). The reaction mixture is stirred for a few hours, allowing the tosylation to occur. The product is then isolated by precipitation and purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for 5’-Tosylthymidine are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 5’-Tosylthymidine undergoes various chemical reactions, primarily nucleophilic substitution reactions. The tosyl group is a good leaving group, making the compound highly reactive towards nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include azides, thiolates, and selenocyanates.
Reduction: The tosyl group can be reduced to yield the corresponding thymidine derivative.
Oxidation: Oxidative conditions can lead to the formation of sulfonic acid derivatives.
Major Products:
Nucleoside-5’-diphosphates: Formed through SN2 displacement reactions using pyrophosphate as the nucleophile.
5’-Selenocyanates: Produced by reacting 5’-Tosylthymidine with potassium selenocyanate.
Applications De Recherche Scientifique
5’-Tosylthymidine has several applications in scientific research:
Chemical Synthesis: Used as an intermediate in the synthesis of various nucleoside analogs and derivatives.
Biochemistry: Employed in the study of nucleic acid chemistry and the development of molecularly imprinted polymers (MIPs) for molecular recognition.
Industry: Utilized in the production of specialized nucleotides and oligonucleotides for research and therapeutic purposes.
Mécanisme D'action
The mechanism of action of 5’-Tosylthymidine is primarily based on its ability to undergo nucleophilic substitution reactionsThis reactivity is harnessed in the synthesis of nucleoside analogs and derivatives, which can interact with specific molecular targets and pathways in biological systems .
Comparaison Avec Des Composés Similaires
5’-Tosyluridine: Similar to 5’-Tosylthymidine but derived from uridine.
5’-Tosyladenosine: Derived from adenosine and used in similar nucleophilic substitution reactions.
Uniqueness: 5’-Tosylthymidine is unique due to its specific reactivity and applications in nucleic acid chemistry. Its tosyl group provides a versatile handle for various chemical modifications, making it a valuable tool in synthetic and biochemical research.
Propriétés
Formule moléculaire |
C17H20N2O7S |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
[(2S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H20N2O7S/c1-10-3-5-12(6-4-10)27(23,24)25-9-14-13(20)7-15(26-14)19-8-11(2)16(21)18-17(19)22/h3-6,8,13-15,20H,7,9H2,1-2H3,(H,18,21,22)/t13?,14-,15+/m0/s1 |
Clé InChI |
RSEWNGNFIIXLHN-NOYMGPGASA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2C(C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3-(3-chlorophenoxy)propyl]piperazine](/img/structure/B14123279.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-propoxybenzyl)propanamide](/img/structure/B14123282.png)




![2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole](/img/structure/B14123312.png)
![5-cyano-4-(2-fluorophenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B14123316.png)
![2-PyrrolidineMethanol, 1-[3-[4-(5,10-dihydro-3-Methylthiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]-, (2S)-](/img/structure/B14123321.png)
![[5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-chloro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14123325.png)

